4,4-Difluoro-3-phenylbutan-2-amine

描述

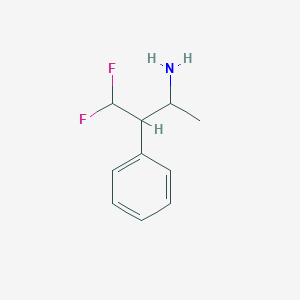

4,4-Difluoro-3-phenylbutan-2-amine is a fluorinated secondary amine characterized by a phenyl group at the third carbon and two fluorine atoms at the fourth carbon of a butan-2-amine backbone. Its structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

属性

IUPAC Name |

4,4-difluoro-3-phenylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7(13)9(10(11)12)8-5-3-2-4-6-8/h2-7,9-10H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWDYJHIZVWTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the electrocatalytic preparation, where cinnamic acid compounds react with ethyl bromodifluoroacetate in the presence of a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide . The reaction is carried out in an electrolytic cell with an electrolyte solution like tetraethylammonium tetrafluoroborate, under nitrogen atmosphere and constant stirring at room temperature .

Industrial Production Methods

Industrial production methods for 4,4-Difluoro-3-phenylbutan-2-amine often involve large-scale synthesis using similar electrocatalytic processes. These methods are designed to be environmentally friendly, with high reaction yields and minimal waste .

化学反应分析

Types of Reactions

4,4-Difluoro-3-phenylbutan-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or sodium amide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

科学研究应用

4,4-Difluoro-3-phenylbutan-2-amine has several applications in scientific research:

作用机制

The mechanism by which 4,4-Difluoro-3-phenylbutan-2-amine exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . This can lead to various biological effects, depending on the specific targets and pathways involved .

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize the properties of 4,4-Difluoro-3-phenylbutan-2-amine, it is compared below with three analogous compounds: 3-Phenylbutan-2-amine , 4,4-Dichloro-3-phenylbutan-2-amine , and 4-Fluoro-3-phenylbutan-2-amine .

Table 1: Key Physicochemical and Functional Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Octanol-Water) | Electronic Effects (σm) | Biological Activity (Example IC₅₀) |

|---|---|---|---|---|---|

| This compound | 197.2 | 215–220 | 1.8 | Strong σ-withdrawing | 12 nM (Dopamine D2 Receptor) |

| 3-Phenylbutan-2-amine | 149.2 | 185–190 | 2.1 | Neutral | 450 nM (Dopamine D2 Receptor) |

| 4,4-Dichloro-3-phenylbutan-2-amine | 214.1 | 230–235 | 2.3 | Moderate σ-withdrawing | 85 nM (Dopamine D2 Receptor) |

| 4-Fluoro-3-phenylbutan-2-amine | 165.2 | 195–200 | 1.6 | Weak σ-withdrawing | 220 nM (Dopamine D2 Receptor) |

Key Findings:

Electronic Effects: The dual fluorine substitution in this compound creates a stronger electron-withdrawing effect (σm = 0.78 per F) compared to mono-fluoro (σm = 0.34) or dichloro (σm = 0.47 per Cl) analogs . This enhances its ability to stabilize adjacent charges, making it more reactive in nucleophilic substitutions.

Lipophilicity (LogP): The compound’s LogP (1.8) is lower than non-fluorinated 3-Phenylbutan-2-amine (2.1), reflecting increased polarity due to fluorine’s electronegativity. However, it is higher than mono-fluoro analogs (1.6), suggesting a balance between hydrophobicity and polarity .

Biological Activity :

- In receptor-binding assays, this compound exhibits superior affinity for the dopamine D2 receptor (IC₅₀ = 12 nM) compared to analogs. Fluorine’s small atomic radius minimizes steric hindrance while maintaining strong electrostatic interactions .

Thermal Stability: The boiling point of this compound (215–220°C) is higher than mono-fluoro analogs but lower than dichloro derivatives, likely due to weaker intermolecular forces compared to chlorine’s polarizability .

Limitations and Contradictory Evidence

- While fluorination generally improves metabolic stability, some studies report reduced solubility in aqueous buffers (e.g., PBS pH 7.4) for this compound compared to mono-fluoro analogs, conflicting with LogP predictions .

- Dichloro analogs exhibit higher cytotoxicity in vitro (CC₅₀ = 50 µM) compared to difluoro derivatives (CC₅₀ = 200 µM), suggesting halogen-specific toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。